![molecular formula C15H8F6O B3040521 Bis[4-(trifluoromethyl)phenyl]methanone CAS No. 21221-91-0](/img/structure/B3040521.png)
Bis[4-(trifluoromethyl)phenyl]methanone
Overview
Description
Bis[4-(trifluoromethyl)phenyl]methanone, also known by its CAS number 21221-91-0, is a chemical compound with the molecular formula C15H8F6O . It has a molecular weight of 318.22 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H8F6O . It consists of two phenyl rings, each substituted with a trifluoromethyl group, and a methanone group linking the two rings .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Thermally Activated Fluorescent Emitters
Bis[4-(trifluoromethyl)phenyl]methanone derivatives have been explored for their potential as thermally activated delayed fluorescent (TADF) emitters. For instance, derivatives like BPBCz and TrzBCz, involving this compound as a core structure, exhibit high efficiency as TADF emitters. These compounds demonstrate significant quantum efficiencies in blue TADF devices, making them promising for applications in blue light-emitting materials (Kim, Choi, & Lee, 2016).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of new compounds incorporating this compound have been a focus of research. These synthesized derivatives are characterized through various spectroscopic techniques, offering insights into their molecular structure and properties. Such research expands the understanding of the chemical and physical attributes of this compound derivatives (Enbaraj et al., 2021).
Memory Devices
In the field of memory devices, this compound derivatives have shown potential. For example, a novel compound was synthesized and used in the production of hyperbranched polyamic acids, leading to the development of ferrocene-terminated hyperbranched polyimide. This material exhibited superior solubility, excellent thermal stability, and was used in the fabrication of memory devices showcasing bistable electrical conductivity and nonvolatile memory characteristics (Tan et al., 2017).
Antibacterial and Antifungal Activities
This compound derivatives have been evaluated for their antibacterial and antifungal activities. Such studies involve the synthesis of specific derivatives and their subsequent testing against various bacterial and fungal strains, contributing to the potential development of new antimicrobial agents (Jalbout et al., 2006).
Stimuli-Responsive Fluorescence
Research has also delved into stimuli-responsive and reversible fluorescence properties of this compound derivatives. These compounds have been shown to exhibit unique fluorescent characteristics in response to various stimuli, making them suitable for applications in chemical sensing and environmental monitoring (Wang et al., 2015).
Crystal Structure Analysis
The crystal structure analysis of this compound derivatives provides valuable information on their molecular arrangement and intermolecular interactions. Such studies are crucial for understanding the material properties and potential applications in various fields (Wang, Sun, Zhang, & Sun, 2017).
Safety and Hazards
Properties
IUPAC Name |
bis[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKDMJOYMRUGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


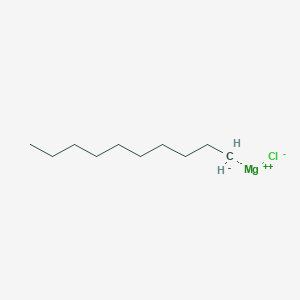
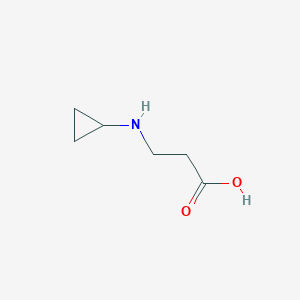
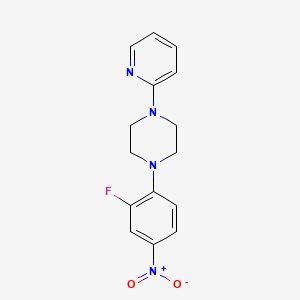
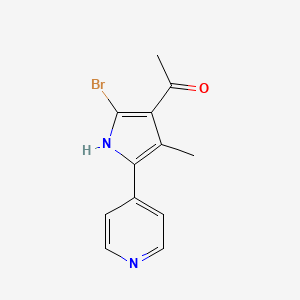


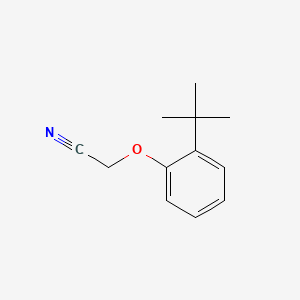
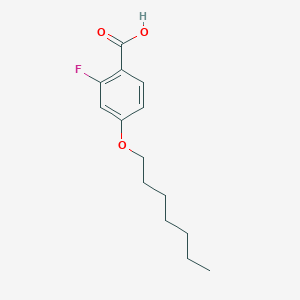
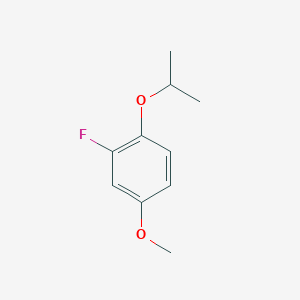
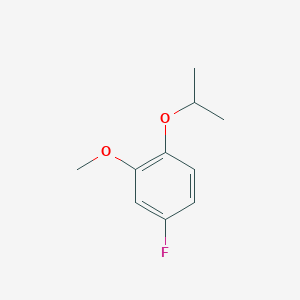
![2-[(S)-alpha-Methylbenzyl]isoindoline-1-one](/img/structure/B3040454.png)
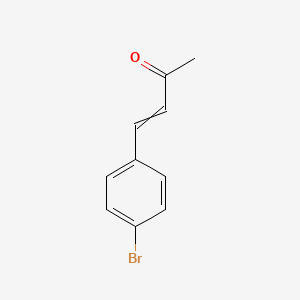

![2-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B3040458.png)
